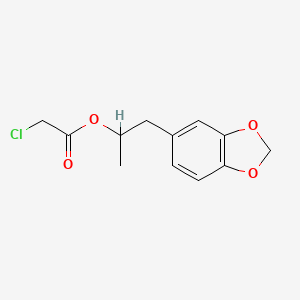
1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate typically involves the reaction of 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The benzodioxole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used for oxidation reactions, while reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used for reduction reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol and chloroacetic acid.
Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It can be used to introduce the benzodioxole moiety into target molecules, which can enhance their chemical and physical properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a starting material for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The benzodioxole moiety can enhance the compound’s binding affinity and specificity for its targets, leading to improved efficacy and selectivity.
Comparación Con Compuestos Similares
1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate can be compared with other similar compounds, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound has a similar benzodioxole moiety but differs in the length and structure of the alkyl chain.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): This compound is a synthetic cathinone with structural similarities to this compound but has different pharmacological properties.
1-(1,3-Benzodioxol-5-yl)butan-2-one: This compound has a similar benzodioxole moiety but differs in the position and structure of the functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
521098-02-2 |
|---|---|
Fórmula molecular |
C12H13ClO4 |
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)propan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C12H13ClO4/c1-8(17-12(14)6-13)4-9-2-3-10-11(5-9)16-7-15-10/h2-3,5,8H,4,6-7H2,1H3 |
Clave InChI |
PDYPUMFSYOYKLM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)OCO2)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


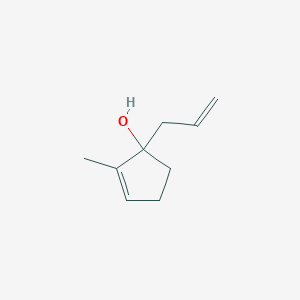
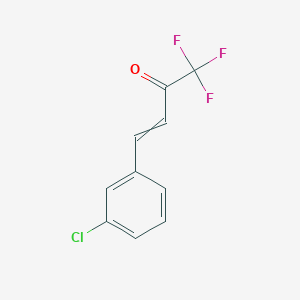
![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
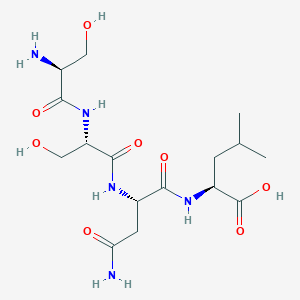
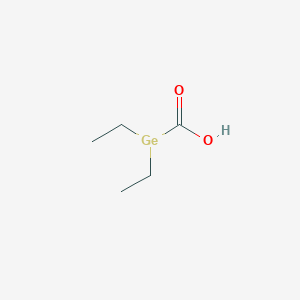
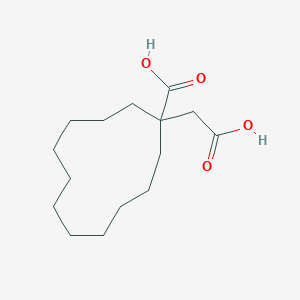
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
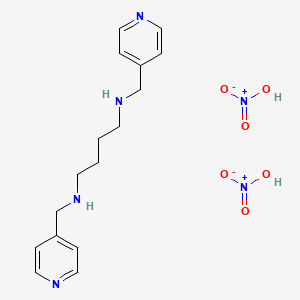
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)

![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
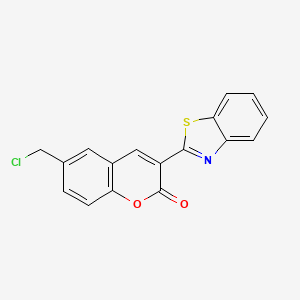
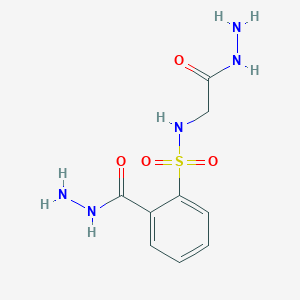
![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
